1-[4-(1H-pyrazol-1-yl)oxan-4-yl]methanamine dihydrochloride
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Overview
Description
1-[4-(1H-pyrazol-1-yl)oxan-4-yl]methanamine dihydrochloride is a chemical compound with a unique structure that combines a pyrazole ring and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1H-pyrazol-1-yl)oxan-4-yl]methanamine dihydrochloride typically involves the reaction of 1H-pyrazole with oxane derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[4-(1H-pyrazol-1-yl)oxan-4-yl]methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
1-[4-(1H-pyrazol-1-yl)oxan-4-yl]methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 1-[4-(1H-pyrazol-1-yl)oxan-4-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- (oxan-4-yl) (1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
- 1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride
- 1-phenyl-1H-pyrazol-4-methanamine
Uniqueness
1-[4-(1H-pyrazol-1-yl)oxan-4-yl]methanamine dihydrochloride is unique due to its specific combination of a pyrazole ring and an oxane ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H17Cl2N3O |
---|---|
Molecular Weight |
254.15 g/mol |
IUPAC Name |
(4-pyrazol-1-yloxan-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C9H15N3O.2ClH/c10-8-9(2-6-13-7-3-9)12-5-1-4-11-12;;/h1,4-5H,2-3,6-8,10H2;2*1H |
InChI Key |
WGTWNRLWTFFEKA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CN)N2C=CC=N2.Cl.Cl |
Origin of Product |
United States |
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